molecular formula C16H22BrNO3 B7080530 N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-propan-2-yloxolane-3-carboxamide

N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-propan-2-yloxolane-3-carboxamide

Cat. No.: B7080530
M. Wt: 356.25 g/mol
InChI Key: NHMZSKHPJSFJOQ-UHFFFAOYSA-N
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Description

N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-propan-2-yloxolane-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a bromophenyl group, a hydroxyethyl group, and an oxolane carboxamide moiety, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-propan-2-yloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-10(2)15-13(6-7-21-15)16(20)18-14(9-19)11-4-3-5-12(17)8-11/h3-5,8,10,13-15,19H,6-7,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMZSKHPJSFJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCO1)C(=O)NC(CO)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-propan-2-yloxolane-3-carboxamide typically involves multiple steps, starting with the preparation of the bromophenyl precursor. This precursor is then reacted with hydroxyethyl and oxolane carboxamide groups under controlled conditions. Common reagents used in these reactions include bromine, ethylene oxide, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-propan-2-yloxolane-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while substitution of the bromine atom may produce various substituted phenyl derivatives.

Scientific Research Applications

N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-propan-2-yloxolane-3-carboxamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-propan-2-yloxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with cellular receptors, while the hydroxyethyl and oxolane carboxamide groups may modulate enzymatic activities. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromophenyl derivatives and oxolane carboxamides, such as:

  • N-[1-(4-bromophenyl)-2-hydroxyethyl]-2-propan-2-yloxolane-3-carboxamide
  • N-[1-(3-chlorophenyl)-2-hydroxyethyl]-2-propan-2-yloxolane-3-carboxamide

Uniqueness

N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-propan-2-yloxolane-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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